
3,6-Dioxaoctanedioic acid
Overview
Description
3,6-Dioxaoctanedioic acid, also known as 2,2’-[ethylenebis(oxy)]bisacetic acid, is a chemical compound with the molecular formula C₆H₁₀O₆. It is a dicarboxylic acid that contains two ether linkages, making it a member of the oxa acids family. This compound is known for its unique combination of lipophilic and hydrophilic properties, which makes it versatile in various chemical and physical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dioxaoctanedioic acid can be synthesized through several methods. One common method involves the reaction of diethylene glycol with nitric acid. The process involves adding diethylene glycol to nitric acid at 45°C, followed by heating the mixture to 65°C. After the evolution of nitrogen oxides ceases, the mixture is cooled, and additional diethylene glycol is added. The reaction mixture is then heated to 80°C, and the solvent is removed under vacuum. The residue is dried and recrystallized from an acetone-benzene mixture, yielding colorless crystals .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chloroacetic acid and triethylene glycol. The reaction is carried out at 150°C for 24 hours, followed by cooling and precipitation in hot methanol. The resulting product is filtered and recrystallized to obtain a high yield of the acid .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dioxaoctanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ether linkages in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the ether linkages under basic conditions.
Major Products:
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted ethers and esters.
Scientific Research Applications
3,6-Dioxaoctanedioic acid (DOODA), also known as (Ethylenebisoxy)diacetic acid, is a dicarboxylic acid with the molecular formula C6H10O6 . It functions as an intermediate in organic synthesis and pharmaceutical research . The compound contains two terminal carboxylic acid groups and a hydrophilic polyethylene glycol (PEG) spacer to increase its solubility in aqueous media .
Scientific Research Applications
This compound is a reagent with varied applications:
- Organic Synthesis Intermediate DOODA is used as an intermediate in organic synthesis . The carboxylic acid groups can react with primary amine groups to form a stable amide bond .
- Pharmaceutical Intermediate DOODA can be utilized as a pharmaceutical intermediate .
- Cyclin-Dependent Kinase Degradation Agents It is a useful reagent for the preparation of degradation agents for cyclin-dependent kinase .
- PEG Linker DOODA can function as a PEG linker because it contains two terminal carboxylic acid groups. The hydrophilic PEG spacer increases its solubility in aqueous media .
Case Studies
- KIT-6 Modification this compound can be grafted onto mesoporous silica (KIT-6) to modify its surface . The grafting can be performed under reflux conditions at 120 °C for 24 hours or at room temperature for 48 hours . The modified silica materials maintain a highly ordered cubic pore structure .
- NSP4 Protease Substrates this compound can be used in the synthesis of peptidomimetics to study NSP4 protease activity .
Mechanism of Action
The mechanism of action of 3,6-Dioxaoctanedioic acid involves its ability to form stable complexes with various molecular targets. The compound’s ether linkages allow it to interact with proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2,2’-[Ethylenebis(oxy)]bisacetic acid
- Polyethylene glycol derivatives
- Diglycolic acid
Uniqueness: 3,6-Dioxaoctanedioic acid stands out due to its unique combination of lipophilic and hydrophilic properties, which allows it to function effectively in both aqueous and non-aqueous environments. Its ability to form stable complexes with biomolecules makes it particularly valuable in biochemical and pharmaceutical applications .
Biological Activity
3,6-Dioxaoctanedioic acid, also known as Fmoc-8-amino-3,6-dioxaoctanoic acid, is a compound that has garnered attention in various fields of biological research due to its versatile applications. This article explores the biological activity of this compound, focusing on its role in peptide synthesis, drug development, bioconjugation, and its impact on pharmacokinetic properties.
Chemical Structure and Properties
This compound is characterized by its unique structure that enhances solubility and stability in various biological contexts. The compound contains two ether linkages and a diacid moiety, contributing to its functionality in biochemical applications.
1. Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis . It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences with high purity. The incorporation of this compound into peptide chains can enhance the overall stability and bioavailability of the resulting peptides .
2. Drug Development
In the realm of drug development , this compound has shown promise in improving the pharmacokinetic properties of drug candidates. Its structure aids in enhancing solubility and stability, which are critical factors for bioavailability in pharmaceutical formulations. This compound has been utilized to develop targeted therapies that require precise delivery mechanisms .
3. Bioconjugation
The compound is also significant in bioconjugation processes , where it facilitates the attachment of biomolecules to surfaces or other molecules. This capability is essential for developing diagnostics and targeted therapies, particularly in cancer treatment where specific targeting of tumor cells is necessary .
Case Study: Biodistribution Profiles
A study examining the biodistribution profiles of radiopharmaceuticals demonstrated that the introduction of this compound significantly altered organ uptake patterns. For instance, when conjugated with prostate-specific membrane antigen inhibitors, it reduced kidney and liver uptake by factors of 2.8 and 51 respectively without affecting tumor uptake. This suggests that this compound can enhance the pharmacokinetic properties of peptidic radiopharmaceuticals .
Parameter | Before Conjugation | After Conjugation | Reduction Factor |
---|---|---|---|
Kidney Uptake (%ID/g) | 139.44 ± 21.40 | 49.03 ± 16.34 | 2.8 |
Liver Uptake (%ID/g) | 1.43 ± 0.19 | 0.51 ± 0.19 | 2.8 |
Tumor Uptake (%ID/g) | 4.40 ± 0.72 | 4.89 ± 1.34 | No change |
Biological Activity Assays
Further studies have indicated that dimerization of peptides containing this compound can selectively decrease antimicrobial activity while increasing hemolytic activity significantly—up to 50 times greater than their monomeric counterparts . These findings highlight the dual nature of biological activities associated with modifications of the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-Dioxaoctanedioic acid, and how can reaction conditions be systematically optimized?
- Methodology : Synthesis typically involves condensation of ethylene glycol derivatives with bromoacetic acid or its esters under acidic or catalytic conditions. Reaction parameters (temperature, solvent, catalyst) should be optimized using design-of-experiment (DoE) approaches. For example, varying molar ratios of precursors (e.g., bromoacetic acid and ethylene glycol) and monitoring yield via HPLC or NMR can identify optimal conditions .
- Data Analysis : Track reaction progress using FT-IR to confirm ester/acid group formation. Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended, with purity assessed by melting point (68–71°C) and elemental analysis .
Q. How can researchers characterize the physicochemical properties of this compound for reproducibility in experimental workflows?
- Key Techniques :
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting behavior and thermal stability (Td5% > 328°C observed in analogous copolyesters) .
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation, focusing on ether (–O–) and carboxylic (–COOH) proton environments .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>97%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- Store at –20°C in airtight, light-protected containers to prevent degradation .
- Use corrosion-resistant gloves (nitrile) and eye protection (goggles) due to its corrosive nature (Risk Phrase R34) .
- Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How does this compound function as a PROTAC linker, and what factors influence its conjugation efficiency?
- Mechanistic Insight : The compound’s ether and carboxylic acid groups enable covalent conjugation to E3 ligase ligands (e.g., lenalidomide derivatives) and target proteins. Optimize linker length and solubility (logP = –0.45 predicted) to enhance cellular permeability .
- Experimental Design :
- Use NHS ester activation of carboxylic acid groups for amine coupling in PROTAC assembly .
- Validate conjugation efficiency via MALDI-TOF or LC-MS, ensuring minimal hydrolysis during synthesis .
Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be addressed?
- Challenges : Low volatility complicates GC analysis; matrix interference in serum/plasma requires robust sample prep.
- Solutions :
- Derivatize with BF3-methanol to form methyl esters for GC-MS detection .
- Use SPE (C18 cartridges) for pre-concentration and reduce ion suppression in LC-MS/MS .
Q. How do structural modifications of this compound impact its performance in bio-based polymer synthesis?
- Case Study : In copolyesters, ether linkages improve flexibility, while carboxylic acid groups enhance hydrolytic stability. Compare tensile properties (Young’s modulus, elongation at break) of polymers synthesized with this compound vs. aliphatic diacids .
- Data Interpretation : Use ANOVA to statistically differentiate mechanical properties across polymer batches.
Q. Data Contradictions and Resolution
- Storage Conditions : recommends –20°C storage, while suggests room temperature is acceptable if desiccated. Resolution: Long-term stability testing (TGA/DSC) under both conditions is advised to determine degradation kinetics.
- Purity Metrics : Supplier-reported purity (97–98%) may vary due to residual solvents. Independent validation via <sup>13</sup>C NMR or titration is critical .
Q. Methodological Frameworks
Properties
IUPAC Name |
2-[2-(carboxymethoxy)ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-5(8)3-11-1-2-12-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWXKASOCUAEOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
39927-08-7 | |
Record name | Polyethylene glycol bis(carboxymethyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39927-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50177817 | |
Record name | 3,6-Dioxaoctandioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23243-68-7 | |
Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23243-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dioxaoctandioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023243687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23243-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dioxaoctandioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[ethylenebis(oxy)]bisacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,6-DIOXAOCTANDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZVS8WS40O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.